molecular formula C25H26N4O4 B2702842 methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate CAS No. 1105231-56-8

methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate

Cat. No.: B2702842
CAS No.: 1105231-56-8
M. Wt: 446.507
InChI Key: JMDNEFVRTVSLQI-UHFFFAOYSA-N
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Description

methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound that features a pyridazinone core, a piperidine ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .

Mode of Action

Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, thereby increasing its levels . This results in enhanced cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient .

Biochemical Pathways

The action of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate affects the cholinergic pathway . By inhibiting AChE and BChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . This has downstream effects on cognitive functions, which are impaired when acetylcholine levels are low .

Pharmacokinetics

The compound’s ability to inhibit ache and bche suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE and BChE by Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate leads to increased acetylcholine levels . This results in enhanced cholinergic transmission, which can improve cognitive functions in conditions where acetylcholine levels are deficient .

Preparation Methods

The synthesis of methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate has several scientific research applications:

Comparison with Similar Compounds

methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate can be compared with other pyridazinone derivatives and acetylcholinesterase inhibitors:

The uniqueness of this compound lies in its specific structural features, which may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.

Biological Activity

Methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridazine moiety, and a methoxyphenyl group, which contribute to its unique biological properties. Its molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3, and it has a molecular weight of 396.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often function as inhibitors of key enzymes involved in cancer progression, inflammation, and microbial resistance.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play roles in inflammatory pathways.
  • Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains, suggesting this compound may possess antibacterial properties.

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit promising antitumor effects. For instance, compounds with similar piperidine and pyridazine structures have shown significant inhibition against cancer cell lines such as MCF-7 and MDA-MB-231.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.2COX inhibition
Compound BMDA-MB-2313.8Apoptosis induction

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against various Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Anticancer Studies : A recent study investigated the anticancer potential of piperidine derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, enhancing their therapeutic profile against breast cancer .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related piperazine derivatives showed that modifications at the phenyl ring significantly increased antibacterial activity. The study concluded that electron-withdrawing groups enhanced the compound's efficacy .

Properties

IUPAC Name

methyl 2-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-19-9-7-17(8-10-19)21-11-12-23(28-27-21)29-15-13-18(14-16-29)24(30)26-22-6-4-3-5-20(22)25(31)33-2/h3-12,18H,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDNEFVRTVSLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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